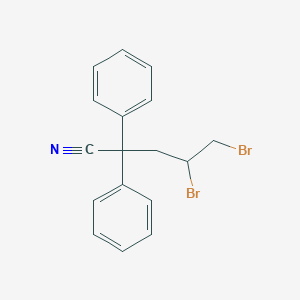

4,5-Dibromo-2,2-diphenylpentanenitrile

Description

4,5-Dibromo-2,2-diphenylpentanenitrile is a brominated aromatic nitrile compound characterized by two bromine atoms at positions 4 and 5 of a pentanenitrile backbone, with two phenyl groups at position 2. Such compounds are of interest in materials science, particularly for electronic applications like organic light-emitting diodes (OLEDs), where brominated nitriles may serve as intermediates or functional emitters .

Properties

CAS No. |

6314-66-5 |

|---|---|

Molecular Formula |

C17H15Br2N |

Molecular Weight |

393.1 g/mol |

IUPAC Name |

4,5-dibromo-2,2-diphenylpentanenitrile |

InChI |

InChI=1S/C17H15Br2N/c18-12-16(19)11-17(13-20,14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,16H,11-12H2 |

InChI Key |

ZYYSPXJVBQFPDN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(CBr)Br)(C#N)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dibromo-2,2-diphenylpentanenitrile typically involves the bromination of 2,2-diphenylpentanenitrile. One common method is the direct dibromination of alkenes using reagents such as 1,3-dibromo-5,5-dimethylhydantoin under mild reaction conditions . This method does not require a catalyst or an external oxidant, making it efficient and straightforward.

Industrial Production Methods

Industrial production of 4,5-Dibromo-2,2-diphenylpentanenitrile may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The scalability of the reaction and the availability of brominating agents make this process feasible for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4,5-Dibromo-2,2-diphenylpentanenitrile can undergo various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Reduction Reactions: The nitrile group can be reduced to an amine group under appropriate conditions.

Oxidation Reactions: The phenyl groups can undergo oxidation to form corresponding quinones.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace bromine atoms.

Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas (H2) are commonly used for the reduction of nitrile groups.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for the oxidation of phenyl groups.

Major Products Formed

Substitution: Products include azides or nitriles depending on the nucleophile used.

Reduction: The primary product is the corresponding amine.

Oxidation: The major products are quinones or other oxidized aromatic compounds.

Scientific Research Applications

4,5-Dibromo-2,2-diphenylpentanenitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Materials Science: The compound can be used in the development of polymers and other materials with specific properties.

Biology and Medicine: Research is ongoing to explore its potential as a building block for pharmaceuticals and other biologically active compounds.

Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 4,5-Dibromo-2,2-diphenylpentanenitrile depends on the specific reaction or application. In nucleophilic substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In reduction reactions, the nitrile group is hydrogenated to form an amine. The molecular targets and pathways involved vary based on the specific chemical transformation being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues include dibromo-substituted nitriles and aryl derivatives with varying substituents. Key examples from the evidence are compared below:

Table 1: Structural and Functional Comparison

Key Observations:

- Electron-Withdrawing Groups (EWGs): The trifluoromethyl (-CF₃) group in 4,5-Dibromo-2-(trifluoromethyl)benzonitrile enhances electrophilicity, making it reactive in nucleophilic substitutions, whereas the phenyl groups in the target compound may stabilize the structure via conjugation .

- Bromine Positioning: Bromine at positions 4 and 5 (vs. 1,4 in 1,4-Dibromo-2,5-bis(trifluoromethyl)benzene) influences regioselectivity in cross-coupling reactions, critical for synthesizing complex aromatic systems .

- Applications: While DCzIPN is tailored for optoelectronics (singlet-triplet energy gap: 0.05 eV), Thifluzamide is agrochemical, highlighting how minor structural changes pivot functionality.

Photophysical and Electronic Properties

DCzIPN exhibits strong π-π* absorption at 229 nm and a singlet-triplet energy gap of 0.05 eV, enabling efficient reverse intersystem crossing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.